3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-5-(4-PROPYLPHENYL)-1,2,4-OXADIAZOLE
Beschreibung
3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a bi(cyclohexyl) group and an oxadiazole ring
Eigenschaften
Molekularformel |
C26H38N2O |
|---|---|
Molekulargewicht |
394.6g/mol |
IUPAC-Name |
3-[4-(4-propylcyclohexyl)cyclohexyl]-5-(4-propylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H38N2O/c1-3-5-19-7-11-21(12-8-19)22-15-17-23(18-16-22)25-27-26(29-28-25)24-13-9-20(6-4-2)10-14-24/h9-10,13-14,19,21-23H,3-8,11-12,15-18H2,1-2H3 |
InChI-Schlüssel |
CDENJJXXKVMMMA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CCC |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the bi(cyclohexyl) and propylphenyl precursors. These precursors are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives and carboxylic acids, under conditions that may involve heating and the use of catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propyl-4′-[4-(trifluoromethoxy)phenyl]-1,1′-bi(cyclohexyl): Similar structure but with a trifluoromethoxy group instead of the oxadiazole ring.
3,4-Difluoro-4′-[4′-propyl-1,1′-bi(cyclohexyl)-4-yl]biphenyl: Contains difluoro groups and a biphenyl structure.
(1’s,4’r)-4’-Propyl-1,1’-bi(cyclohexyl)-4-one: Features a ketone group instead of the oxadiazole ring.
Uniqueness
The uniqueness of 3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole lies in its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
